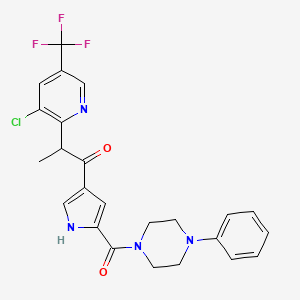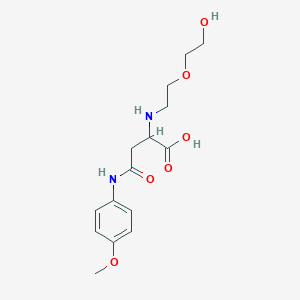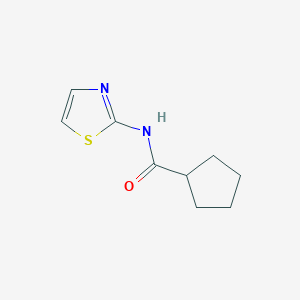
2-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-1-(5-((4-phenylpiperazino)carbonyl)-1H-pyrrol-3-yl)-1-propanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-1-(5-((4-phenylpiperazino)carbonyl)-1H-pyrrol-3-yl)-1-propanone is a useful research compound. Its molecular formula is C24H22ClF3N4O2 and its molecular weight is 490.91. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Enantioselective Synthesis
Research on related compounds, such as the asymmetric synthesis of (S)-3-chloro-1-phenyl-1-propanol using Saccharomyces cerevisiae reductase, highlights the importance of chiral intermediates in the development of antidepressant drugs. This process involves microbial reductases for selective reduction, showcasing a method that could potentially be applied to the synthesis of enantiomerically pure forms of related compounds (Choi et al., 2010).
Spectroscopic Identification and Derivatization
The identification and derivatization of selected cathinones using spectroscopic studies, including GC-MS, IR, NMR, and X-ray diffraction, present a methodological framework that could be useful for the detailed study of the structure and properties of similar complex organic molecules (Nycz et al., 2016).
Novel Synthesis Routes
The facile one-pot syntheses of new polyfunctional pyrazolyl substituted and pyrazolofused pyridines demonstrate innovative approaches to creating complex heterocyclic compounds. Such methodologies could be adapted for the synthesis and functionalization of pyridinyl-pyrrol compounds, potentially opening new avenues for chemical and pharmaceutical applications (Latif et al., 2003).
Drug Delivery Applications
The encapsulation of lipophilic pyrenyl derivatives in a water-soluble metalla-cage for drug delivery highlights a novel approach to enhancing the solubility and therapeutic potential of hydrophobic compounds. This research could inform strategies for the delivery of similarly complex molecules in biomedical contexts (Mattsson et al., 2010).
Optoelectronic and Material Science Applications
Synthesis and characterization of star-shaped pyrrole and thiophene functionalized monomers and the optoelectrochemical properties of corresponding copolymers provide insights into the development of materials with specific electronic and optical properties. Such research could be relevant for the development of new materials based on the pyridinyl-pyrrol structure for applications in electronics and photonics (Ak & Toppare, 2009).
Properties
IUPAC Name |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1-[5-(4-phenylpiperazine-1-carbonyl)-1H-pyrrol-3-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22ClF3N4O2/c1-15(21-19(25)12-17(14-30-21)24(26,27)28)22(33)16-11-20(29-13-16)23(34)32-9-7-31(8-10-32)18-5-3-2-4-6-18/h2-6,11-15,29H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNASWOLKPHSUJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=N1)C(F)(F)F)Cl)C(=O)C2=CNC(=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22ClF3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-ethyl-N-[(quinolin-2-yl)methyl]prop-2-enamide](/img/structure/B2710460.png)
![3-(4-chlorophenyl)-9-isopropyl-5,7-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2710461.png)
![2-((6-(benzo[d][1,3]dioxol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2710462.png)
![(2Z)-2-[(5-chloro-2-methylphenyl)imino]-N-(furan-2-ylmethyl)-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2710463.png)




![Ethyl 4-[2-(2,4-dioxo-1H-quinazolin-3-yl)acetyl]piperazine-1-carboxylate](/img/structure/B2710474.png)

![3-(Tert-butyl)-6-nitroindeno[3,2-C]isoxazol-4-one](/img/structure/B2710476.png)
![3-(3,5-dimethylphenyl)-2,10-dimethylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2710477.png)
![N-benzyl-N-(3,5-dimethylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2710481.png)

